molecular formula C15H17NOS B14315963 N-Benzyl-N-(5-ethylthiophen-2-yl)acetamide CAS No. 108228-53-1

N-Benzyl-N-(5-ethylthiophen-2-yl)acetamide

Katalognummer: B14315963
CAS-Nummer: 108228-53-1
Molekulargewicht: 259.4 g/mol
InChI-Schlüssel: KBIVQNKXWQFGCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-N-(5-ethylthiophen-2-yl)acetamide is a chemical compound with the molecular formula C15H17NOS. It is characterized by the presence of a benzyl group, an ethyl-substituted thiophene ring, and an acetamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(5-ethylthiophen-2-yl)acetamide typically involves the reaction of benzylamine with 5-ethyl-2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-N-(5-ethylthiophen-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Benzyl-N-(5-ethylthiophen-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Benzyl-N-(5-ethylthiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Benzyl-N-(5-ethylthiophen-2-yl)acetamide is unique due to the combination of the benzyl group, ethyl-substituted thiophene ring, and acetamide moiety. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds .

Eigenschaften

CAS-Nummer

108228-53-1

Molekularformel

C15H17NOS

Molekulargewicht

259.4 g/mol

IUPAC-Name

N-benzyl-N-(5-ethylthiophen-2-yl)acetamide

InChI

InChI=1S/C15H17NOS/c1-3-14-9-10-15(18-14)16(12(2)17)11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3

InChI-Schlüssel

KBIVQNKXWQFGCT-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(S1)N(CC2=CC=CC=C2)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.